(2,6-Dimethylpiperidin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone
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Overview
Description
(2,6-Dimethylpiperidin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone is a complex organic compound that features a piperidine ring substituted with two methyl groups, a pyrazine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylpiperidin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methyl halides in the presence of a strong base.
Synthesis of the Pyrazine Ring: The pyrazine ring is formed through the condensation of appropriate diamines with diketones.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the piperidine, pyrazine, and oxadiazole moieties using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazine ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Electronics: Incorporation into organic electronic materials for improved performance.
Mechanism of Action
The mechanism of action of (2,6-Dimethylpiperidin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effect. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2,6-Dimethylpiperidin-1-yl)(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanone: Similar structure but with a pyridine ring instead of a pyrazine ring.
(2,6-Dimethylpiperidin-1-yl)(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)methanone: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
The presence of the pyrazine ring in (2,6-Dimethylpiperidin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-9-4-3-5-10(2)19(9)14(20)13-17-12(18-21-13)11-8-15-6-7-16-11/h6-10H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQESIAPQYMPAPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=NC(=NO2)C3=NC=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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